molecular formula C19H19ClN4O2 B2973178 (4-((3-氯吡啶-4-基)氧基)哌啶-1-基)(2-甲基咪唑并[1,2-a]吡啶-3-基)甲酮 CAS No. 2034524-57-5

(4-((3-氯吡啶-4-基)氧基)哌啶-1-基)(2-甲基咪唑并[1,2-a]吡啶-3-基)甲酮

货号 B2973178
CAS 编号: 2034524-57-5
分子量: 370.84
InChI 键: SFMXVDNGZFBXHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as PF-06815345 . It is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .


Synthesis Analysis

PF-06815345 is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug concentration in mice was 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a chloropyridinyl group, a piperidinyl group, and an imidazopyridinyl group .


Chemical Reactions Analysis

The compound is a prodrug that is converted by liver carboxyesterase (CES1) to its active form . The active form selectively inhibits PCSK9 protein synthesis .

科学研究应用

分子相互作用

对类似化合物的研究探索了它们与生物受体的相互作用。例如,对拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺与 CB1 大麻素受体的研究揭示了受体配体的构象动力学和药效团模型,表明拮抗剂活性的结构基础 (Shim 等,2002)。

合成和抗菌活性

已经合成了新的吡啶衍生物,包括具有氯吡啶部分的衍生物,并评估了它们的抗菌活性。Patel 等人(2011 年)报道了吡啶-3-羧酸及其衍生物的合成,证明了对细菌和真菌的可变且适度的抗菌活性 (Patel、N.、Agravat、S. N. 和 Shaikh、F. M.,2011)。

抗癌和抗菌剂

含有噁唑、吡唑啉和吡啶部分的新型杂环化合物的合成和分子对接研究显示出显着的抗癌和抗菌潜力。Katariya 等人(2021 年)强调了对癌细胞系和致病菌株具有高活性的化合物,强调了分子对接在识别有希望的药物制剂中的作用 (Katariya、K. D.、Vennapu、D. R. 和 Shah、S.,2021)。

结构分析和表征

相关化合物的晶体和分子结构分析提供了对其化学行为和相互作用潜力的见解。Lakshminarayana 等人(2009 年)等研究提供了详细的结构数据,有助于理解分子间相互作用以及设计具有增强生物活性的化合物 (Lakshminarayana、B. 等,2009)。

作用机制

The active form of PF-06815345 selectively inhibits PCSK9 protein synthesis . The IC50 is 3.7 μM by in vitro hPCSK9 translation . It is 4.95/3.81/21/24/>27-fold selective over CDH1/HSD17B11/PCBP2/RPL27/BCAP31 .

属性

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-13-18(24-9-3-2-4-17(24)22-13)19(25)23-10-6-14(7-11-23)26-16-5-8-21-12-15(16)20/h2-5,8-9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMXVDNGZFBXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。